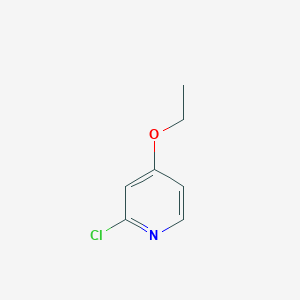
2-Chloro-4-ethoxypyridine
Overview
Description
2-Chloro-4-ethoxypyridine is a chemical compound with the molecular formula C7H8ClNO . It has a molecular weight of 157.6 . It is a solid substance that is stored at room temperature in an inert atmosphere .
Molecular Structure Analysis
The InChI code for 2-Chloro-4-ethoxypyridine is 1S/C7H8ClNO/c1-2-10-6-3-4-9-7(8)5-6/h3-5H,2H2,1H3 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
2-Chloro-4-ethoxypyridine is a solid substance that is stored at room temperature in an inert atmosphere .Scientific Research Applications
Chemical Reactivity and Transformations
Amination Reactions and Rearrangements : In the study of aminations of halopyridines, 2-Chloro-4-ethoxypyridine demonstrated specific behavior in rearrangement reactions. During these reactions, there's an occurrence of abnormal rearrangements, such as the amination of 3-bromo-4-ethoxypyridine yielding 2-amino-4-ethoxypyridine (Pieterse & Hertog, 2010).
Halogen Replacement and Hydrolysis Reactions : Research into the behavior of bromo-derivatives of 2- and 3-ethoxypyridine with hydrochloric acid revealed that 6-bromo-2-ethoxypyridine forms 6-chloro-2-hydroxypyridine (Hertog & Bruyn, 2010).
Synthesis and Reactivity Studies : Studies on 5-chloro-2,4-dihydroxypyridine, which is closely related to 2-Chloro-4-ethoxypyridine, have explored its synthesis and reactivity towards various agents (Kolder & Hertog, 2010).
Regioselective Difunctionalization : The regioselective difunctionalization of pyridines, including derivatives like 2-Chloro-4-ethoxypyridine, has been a subject of research, particularly in creating intermediates for pharmaceuticals like paroxetine (Heinz et al., 2021).
Complex Formation and Analysis
Complexes with Metal Halides : The synthesis and characterization of complexes involving 4-ethoxypyridine N-oxide, which is structurally similar to 2-Chloro-4-ethoxypyridine, with various metal halides have been studied (Karayannis et al., 1969).
Gas-Phase Thermal Decomposition Study : A detailed study of the gas-phase elimination kinetics of 2-ethoxypyridine, which is related to 2-Chloro-4-ethoxypyridine, has been conducted using density functional methods (Márquez et al., 2012).
X-ray and Spectroscopic Analysis : The structure and optical properties of derivatives like 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile have been analyzed, providing insights into the behavior of similar compounds (Jukić et al., 2010).
Applications in Synthesis and Pharmacology
Antibacterial Activity Studies : The synthesis of 4-substituted-N1-2-pyridylsulfanilamide derivatives using 2-amino-4-ethoxycarbonylpyridine, a compound similar to 2-Chloro-4-ethoxypyridine, has been explored to evaluate their antimicrobial activity (El-Salam & Mohamed, 2005).
Synthesis of Anticancer Agents : Research into the synthesis of potential anticancer agents using pyridine derivatives closely related to 2-Chloro-4-ethoxypyridine has been conducted (Temple et al., 1983).
Coordination Chemistry Studies : The coordination chemistry of 2-pyridone and its derivatives, which include structures like 2-Chloro-4-ethoxypyridine, has been reviewed, covering a wide range of metal complexes and their applications (Rawson & Winpenny, 1995).
Safety And Hazards
properties
IUPAC Name |
2-chloro-4-ethoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c1-2-10-6-3-4-9-7(8)5-6/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFHQTZYEMRJMCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=NC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10355775 | |
| Record name | 2-chloro-4-ethoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10355775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-ethoxypyridine | |
CAS RN |
52311-50-9 | |
| Record name | 2-chloro-4-ethoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10355775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


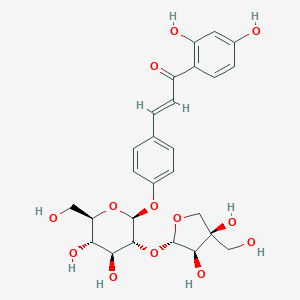
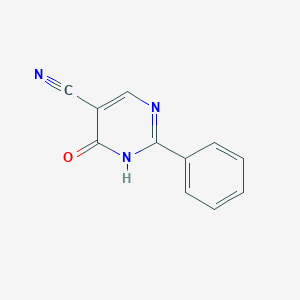


![Benzo[1,3]dioxol-5-ylmethyl-(4-fluoro-benzyl)-amine](/img/structure/B183311.png)
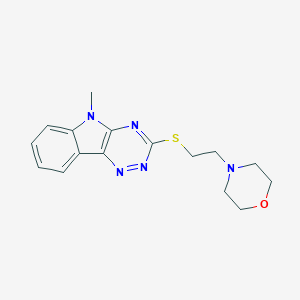
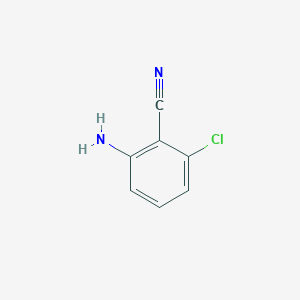

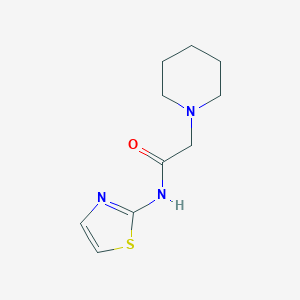
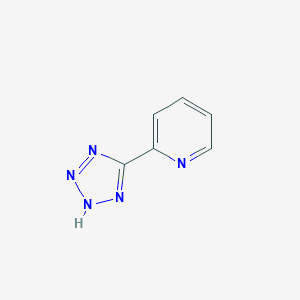

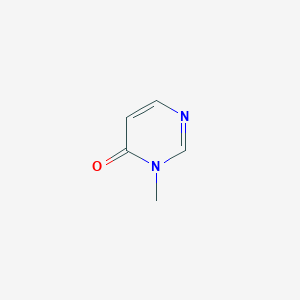
![3-Phenethyl-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B183325.png)